molecular formula C12H17NO2 B1215851 Salsolidine CAS No. 493-48-1

Salsolidine

Cat. No. B1215851
CAS RN: 493-48-1
M. Wt: 207.27 g/mol
InChI Key: HMYJLVDKPJHJCF-QMMMGPOBSA-N
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Description

Synthesis Analysis

The synthesis of salsolidine has been explored through various strategies, with particular attention to achieving optically active forms. Kaufman discussed diverse synthetic pathways leading to both racemic and enantiomerically enriched salsolidine (Kaufman, 2004). Kametani and Okawara achieved the asymmetric synthesis of optically active salsolidine by reducing optically active N-alkyl-3,4-dihydro-6,7-dimethoxyisoquinolinium iodides, followed by hydrogenolysis (Kametani & Okawara, 1977). Furthermore, Grajewska and Rozwadowska synthesized (R)-(+)-salsolidine of high enantiomeric purity using the Pomeranz–Fritsch–Bobbitt methodology (Grajewska & Rozwadowska, 2007).

Molecular Structure Analysis

The molecular structure of salsolidine is characterized by its 1-substituted tetrahydroisoquinoline core. This structure has been the subject of extensive analysis to understand its synthesis and biological activity. The enantiomeric purity and specific configurations have been crucial in studies aiming at understanding its chemical and biochemical properties.

Chemical Reactions and Properties

Salsolidine undergoes various chemical reactions, including N-methylation and oxidative processes, as part of its metabolic pathway in the brain. Niwa et al. demonstrated the endogenous synthesis of N-methylsalsolinol, an analogue of salsolidine, in rat brain, highlighting the metabolic transformations salsolidine can undergo (Niwa et al., 1992).

Physical Properties Analysis

While specific studies detailing the physical properties of salsolidine were not identified in this search, the physical properties such as solubility, melting point, and optical activity are generally determined through empirical studies and are crucial for its characterization and application in further chemical reactions.

Chemical Properties Analysis

The chemical properties of salsolidine, including its reactivity and stability, are influenced by its molecular structure. The presence of the tetrahydroisoquinoline moiety contributes to its ability to undergo specific chemical transformations, including N-methylation, which has significant implications for its biological activity and metabolism.

Scientific Research Applications

Synthesis and Chemical Properties

  • Salsolidine is a tetrahydroisoquinoline, synthesized through various strategies, particularly focusing on its optically active forms. The synthesis methods are diverse, reflecting its chemical complexity and potential for various scientific applications (Kaufman, 2004).
  • Advanced synthetic techniques have been developed to achieve high enantiomeric purity of Salsolidine, highlighting its significance in stereochemistry and medicinal chemistry (Grajewska & Rozwadowska, 2007).
  • Research into the synthesis of (R)-(+)- and (S)-(−)-salsolidine has been conducted, underscoring the importance of its chirality in scientific studies (Chrzanowska, 2002).

Biological and Pharmacological Potential

  • Salsolidine and its derivatives have been studied for their potential biological effects, such as cytotoxicity in cell cultures and their actions on tumor strains, providing insights into its possible therapeutic applications (Kuznetsova et al., 2005).
  • Investigations into the reinforcing properties of Salsolinol (related to Salsolidine) in the brain suggest its possible role in neurological processes and disorders (Rodd et al., 2008).
  • Salsolinol, structurally similar to Salsolidine, has been shown to impact neural stem cells, indicating its relevance in neuroscientific research and potential implications in neurodegenerative diseases (Shukla et al., 2013).
  • The role of Salsolidine-derived alkaloids as monoamine oxidase inhibitors and their occurrence in human brains point to its significance in neuropsychiatric research and potential therapeutic applications (Naoi et al., 2004).

Additional Applications

  • Salsolidine's properties have been utilized in structural and kinetic studies, such as in the case of artificial imine reductases, demonstrating its utility in enzymology and biocatalysis research (Robles et al., 2014).
  • Its presence in natural sources like Salsola plants, and its role in phytochemical studies, has been noted, further expanding its scope in botanical and pharmacognostic research (Loizzo et al., 2007).

Safety And Hazards

When handling Salsolidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(1S)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-8,13H,4-5H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYJLVDKPJHJCF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2=CC(=C(C=C2CCN1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318133
Record name Salsolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

493-48-1
Record name Salsolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=493-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salsolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salsolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALSOLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMS4D62O1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3,4-dihydro-6,7-dimethoxy-1-methylisoquinoline hydrochloride (47.0 g, 0.229 m) and NaOH (5 g) in absolute methanol (500 ml) was added NaBH4 (34.6 g, 0.917 m) and the mixture stirred for 2 hr (TLC complete) and allowed to stand overnight. The mixture was cooled in an ice bath, treated carefully with 20% HCl until pH 1 was achieved and then heated to 50° for 1 hr. The solvent was then removed on the aspirator and the residue dissolved in 1 liter H2O. The solution was basified to pH 11 with NaOH (20%) and extracted with 3×250 ml CHCl3. The extracts were dried over MgSO4 and evaporated to give 1,2,3,4-tetrahydro-6,7-dimethoxy-1-methylisoquinoline as an oil, 47.6 g (100% yield).
Quantity
47 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
34.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3,4-dihydro-6,7-dimethoxy-1-methylisoquinoline hydrochloride (58.4 g, 0.24 m) in 1 liter of methanol and 5% Pd/C (5 g) were combined under nitrogen in a pressure bottle and the mixture hydrogenated at 40 psi and ambient temperature on a Parr apparatus for 18 hr. The catalyst was removed by filtration and the solvent evaporated. The residue was dissolved in H2O (1 liter), basified to pH 11 with 50% NaOH and extracted with CHCl3 (3×300 ml). The extracts were dried over MgSO4 and evaporated to dryness (aspirator, then high vacuum) to give 1,2,3,4-tetrahydro-6,7-dimethoxy-1-methylisoquinoline, 35.2 g (70% yield).
Quantity
58.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
914
Citations
A Koval'skaya, A Gil'mutdinov, A Lobov… - Natural Product …, 2023 - Taylor & Francis
On the basis of typical for secondary amino group reactions a number of derivatives of alkaloid (+)-salsolidine was synthesised. Cytotoxic properties of obtained compounds towards the …
Number of citations: 4 www.tandfonline.com
AR Battersby, TP Edwards - Journal of the Chemical Society …, 1960 - pubs.rsc.org
… paper reports the elucidation of the absolute configurations of salsolidine (V), salsoline (IX) … but for our studies we found that (&)-salsolidine is more readily available by Pictet-Spengler …
Number of citations: 41 pubs.rsc.org
MJ Munchhof, AI Meyers - The Journal of Organic Chemistry, 1995 - ACS Publications
Several important asymmetricroutes have recently appeared for the stereoselective synthesis of tetrahy-droisoquinoline alkaloids. 1 Although 1-alkyl substituents are readily introduced …
Number of citations: 55 pubs.acs.org
TS Kaufman - Tetrahedron: Asymmetry, 2004 - Elsevier
… 2), which can be isolated from different natural sources, mainly Cactaceae and Chenopodiaceae and has been the subject of numerous total syntheses, both as racemate and …
Number of citations: 62 www.sciencedirect.com
W Stammel, R Müller, H Thomas - International journal of biochemistry, 1993 - Elsevier
1. We report for the first time on the production and characterization of antibodies against a naturally occurring tetrahydroisoquinoline, namely salsolidine (6,7-dimethoxy-1-methyl-1,2,3,…
Number of citations: 4 www.sciencedirect.com
NSS Reddy, BJM Reddy, BVS Reddy - Tetrahedron Letters, 2013 - Elsevier
… Eventually, we extended this approach to the total synthesis of (−)-salsolidine. Accordingly… salsolidine 3 in 86% yield (Scheme 4). The optical rotation and spectral data of (−)-salsolidine …
Number of citations: 41 www.sciencedirect.com
X Li, D Leonori, NS Sheikh… - Chemistry–A European …, 2013 - Wiley Online Library
The lithiation of N‐tert‐butoxycarbonyl (N‐Boc)‐1,2,3,4‐tetrahydroisoquinoline was optimized by in situ IR (ReactIR) spectroscopy. Optimum conditions were found by using n‐…
D Taniyama, M Hasegawa, K Tomioka - Tetrahedron Letters, 2000 - Elsevier
… Extension of the method to an alkaloid natural product, salsolidine 1, incurred several crucial problems such as moderate enantioselectivity and poor efficiency in oxidative …
Number of citations: 68 www.sciencedirect.com
T Kanemitsu, Y Yamashita, K Nagata, T Itoh - Synlett, 2006 - thieme-connect.com
A simple and efficient procedure for a synthesis of isoquinoline alkaloids is described. The key step of the synthesis was a hydrocyanation of 6, 7-dimethoxy-3, 4-dihydroisoqunoline …
Number of citations: 26 www.thieme-connect.com
R Zhu, Z Xu, W Ding, S Liu, X Shi… - Chinese Journal of …, 2014 - Wiley Online Library
Four racemic tetrahydroisoquinolines (RS)‐(±)‐1–4 were prepared from homoveratrylamine via amidation, Bischler‐Napieralski reaction and the subsequent reduction. The …
Number of citations: 28 onlinelibrary.wiley.com

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